4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL BENZOATE
Overview
Description
4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL BENZOATE is a complex organic compound that features a quinoline moiety, a carbamoyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL BENZOATE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then reacted with a carbamoyl chloride to introduce the carbamoyl group. This intermediate is further reacted with propanoic acid derivatives to form the propanoyl group. Finally, the acetylation and esterification steps are carried out to introduce the acetyl and benzoate groups, respectively .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting DNA replication and transcription. The carbamoyl group can form hydrogen bonds with proteins, affecting their structure and function. The benzoate ester can be hydrolyzed to release benzoic acid, which has various biological activities .
Comparison with Similar Compounds
Similar Compounds
4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL ACETATE: Similar structure but with an acetate ester instead of a benzoate ester.
4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL METHYL BENZOATE: Similar structure but with a methyl group on the benzoate ester.
Uniqueness
4-[2-({3-[(QUINOLIN-8-YL)CARBAMOYL]PROPANOYL}OXY)ACETYL]PHENYL BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[2-[4-oxo-4-(quinolin-8-ylamino)butanoyl]oxyacetyl]phenyl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O6/c31-24(19-11-13-22(14-12-19)36-28(34)21-6-2-1-3-7-21)18-35-26(33)16-15-25(32)30-23-10-4-8-20-9-5-17-29-27(20)23/h1-14,17H,15-16,18H2,(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBSBUXBWUDFKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)CCC(=O)NC3=CC=CC4=C3N=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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